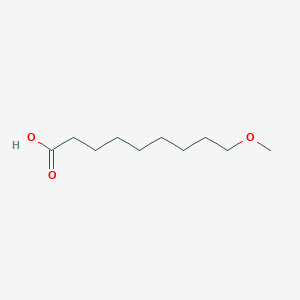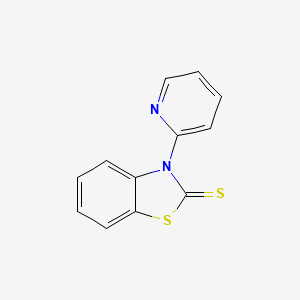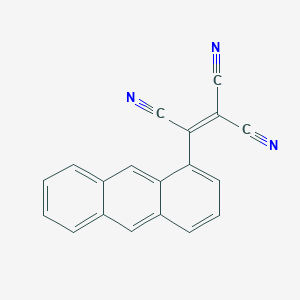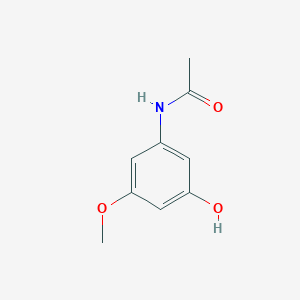![molecular formula C21H41NO B14264450 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine CAS No. 138048-42-7](/img/structure/B14264450.png)
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine is an organic compound characterized by its long hydrocarbon chain and amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine typically involves the reaction of octadeca-1,3-diene with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminoethoxy)[(2R)-2-[(9Z)-hexadec-9-enoyloxy]-3-[(1Z,9Z)-octadeca-1,9-dien-1-yloxy]propoxy]phosphinic acid
- N,N-Dimethyl-2,3-bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propan-1-amine
Uniqueness
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine is unique due to its specific structure, which combines a long hydrocarbon chain with an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
138048-42-7 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
3-octadeca-1,3-dienoxypropan-1-amine |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h15-17,20H,2-14,18-19,21-22H2,1H3 |
InChI-Schlüssel |
PUGKDVGWILVHOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC=COCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)



![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)


![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
